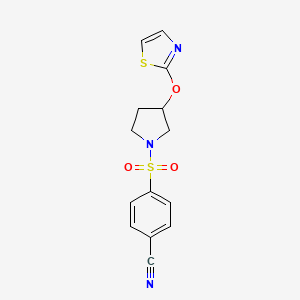

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

描述

属性

IUPAC Name |

4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c15-9-11-1-3-13(4-2-11)22(18,19)17-7-5-12(10-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSPUQRRKSZJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by its attachment to the pyrrolidine ring through an ether linkage. The final step involves the sulfonylation of the pyrrolidine ring and the introduction of the benzonitrile group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the compound.

化学反应分析

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reactants and conditions used.

科学研究应用

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Researchers investigate its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用机制

The mechanism of action of 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiazole and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The sulfonyl and benzonitrile groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Thiophene-Substituted Analog: 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS: 930439-75-1)

This analog replaces the thiazole ring with a thiophene group, altering electronic and steric properties. Thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity and polar surface area. Such changes could impact solubility, bioavailability, or target binding. Applications may differ due to thiophene’s prevalence in conductive materials, suggesting this analog might be explored in organic electronics .

Trifluoromethyl-Substituted Benzonitrile Derivative: 4-[1-Diazo-2-oxo-2-(pyrrolidin-1-yl)ethyl]-2-(trifluoromethyl)benzonitrile (9b)

From , this compound replaces the sulfonyl-thiazole-pyrrolidine system with a diazo-ketone-pyrrolidine group and introduces a trifluoromethyl substituent. The absence of the sulfonyl bridge reduces electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This highlights how benzonitrile derivatives can be tailored for diverse applications through substituent variation .

Benzimidazole-Triazole Hybrids (I-XXXI)

describes compounds like 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazol-2-yl]benzonitrile, which share the benzonitrile moiety but incorporate benzimidazole and triazole rings instead of pyrrolidine-thiazole. The absence of a sulfonyl group and pyrrolidine-thiazole system underscores the role of core heterocycles in modulating biological effects. Such hybrids may prioritize target engagement over electronic effects conferred by sulfonyl linkages .

Data Table: Structural and Functional Comparison

生物活性

4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates thiazole, pyrrolidine, and benzonitrile moieties, which are often associated with various biological effects including antimicrobial and anticancer properties.

Chemical Structure and Properties

The IUPAC name for this compound is 4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O3S2 |

| Molecular Weight | 317.39 g/mol |

| CAS Number | 2034427-20-6 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiazole Ring : Initial preparation of the thiazole ring.

- Pyrrolidine Attachment : The thiazole is then linked to the pyrrolidine ring via an ether bond.

- Sulfonylation : The pyrrolidine is sulfonylated, followed by the introduction of the benzonitrile group.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of related compounds. Compounds containing pyrrolidine rings have been documented to inhibit cell proliferation in cancer cell lines. For instance, sulfonamide derivatives have demonstrated cytotoxic effects against specific cancer types, highlighting the importance of structural features in biological activity .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on related compounds to elucidate their biological activities:

- Antiviral Activity : A study on thiazole derivatives has demonstrated their ability to inhibit viral replication in vitro, suggesting a pathway for further development as antiviral agents .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of pyrrolidine-containing compounds revealed IC50 values indicating significant potency against various cancer cell lines.

常见问题

Q. Key Challenges :

- Side Reactions : Competing sulfonation at alternative sites may occur; TLC monitoring (using silica gel plates) is essential to track reaction progress .

- Solvent Sensitivity : Pyridine or DMF is often required to stabilize intermediates, but residual solvent removal demands rigorous drying under vacuum .

Basic: How is the molecular structure of this compound validated experimentally?

Q. Methodology :

- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyrrolidine, sulfonyl, and benzonitrile groups. For example, the sulfonyl group exhibits characteristic downfield shifts (~3.5–4.0 ppm for adjacent protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal analysis to resolve bond angles and stereochemistry. This is critical for confirming the spatial arrangement of the thiazole and pyrrolidine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 392.08) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Analytical Framework :

- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions.

- Assay Optimization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm specificity. For example, thiazolidinone analogs show activity via PPARγ modulation, but off-target kinase inhibition may explain discrepancies .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Q. Methodological Approaches :

- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzonitrile or pyrrolidine ring to improve solubility while maintaining LogP < 5.

- Prodrug Design : Mask the sulfonyl group with ester linkages to enhance oral bioavailability, followed by enzymatic cleavage in target tissues .

- Plasma Protein Binding (PPB) Assays : Use equilibrium dialysis to measure unbound fraction; PPB > 95% may necessitate structural modification to reduce affinity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. SAR Strategies :

- Thiazole Modifications : Replace the thiazol-2-yloxy group with oxadiazole or triazole rings to evaluate π-π stacking interactions with target enzymes. Evidence from similar compounds shows triazole analogs improve IC values by 2–3-fold .

- Sulfonyl Group Substitution : Test sulfonamide or sulfonic acid derivatives to modulate electronegativity and hydrogen-bonding capacity. For example, sulfonamide analogs of related compounds exhibit improved binding to carbonic anhydrase IX .

- Pyrrolidine Ring Expansion : Replace pyrrolidine with piperidine to assess conformational flexibility impacts on target engagement .

Advanced: What computational methods predict binding modes of this compound to biological targets?

Q. Protocols :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of potential targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s role in polar interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-target complex. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetic targets .

Advanced: How can crystallographic data address discrepancies in reported stereochemistry?

Q. Resolution Workflow :

- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, which are common for flexible pyrrolidine derivatives .

- Hirshfeld Surface Analysis : Map intermolecular interactions to confirm the thiazole ring’s orientation relative to the benzonitrile group .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Q. QC Protocols :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MS detection to identify impurities at <0.1% levels.

- ICP-OES : Screen for heavy metal residues (e.g., Pd or Cu) from catalytic steps, ensuring concentrations <10 ppm .

- NMR DOSY : Differentiate oligomeric byproducts via diffusion coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。